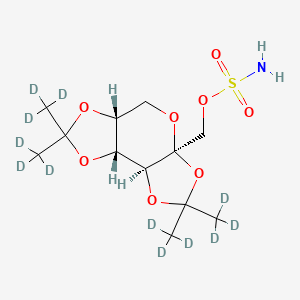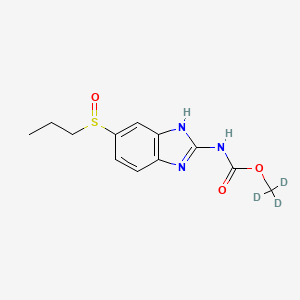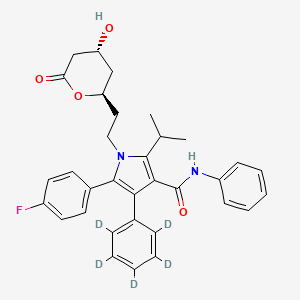
(±)-Etodolac-d3(1-ethyl-2,2,2-d3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is a deuterated form of Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of Etodolac, providing insights into its behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Etodolac can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation are typical reducing conditions.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is used in various scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows researchers to track the metabolic pathways and pharmacokinetics of Etodolac in vivo.
Metabolic Research: The compound is used to study the metabolism of Etodolac and its interaction with biological systems.
Environmental Analysis: Deuterated compounds are used as internal standards in environmental pollution analysis to detect and quantify pollutants.
Clinical Diagnostics: The compound can be used in clinical diagnostics to study drug interactions and metabolic profiles.
Mechanism of Action
The mechanism of action of (±)-Etodolac-d3(1-ethyl-2,2,2-d3) is similar to that of Etodolac. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
Etodolac: The non-deuterated form of the compound, used as an NSAID.
Ibuprofen-d3: Another deuterated NSAID used for similar pharmacokinetic studies.
Naproxen-d3: A deuterated form of Naproxen, used in metabolic and pharmacokinetic research.
Uniqueness
(±)-Etodolac-d3(1-ethyl-2,2,2-d3) is unique due to its specific deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms increase the stability of the compound and allow for precise tracking in biological systems, making it a valuable tool in scientific research.
Properties
CAS No. |
1276197-46-6 |
|---|---|
Molecular Formula |
C17H18D3NO3 |
Molecular Weight |
290.38 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
41340-25-4 (unlabelled) |
Synonyms |
(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid |
tag |
Etodolac Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)

